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For Researchers, Scientists, and Drug Development Professionals

Abstract
PK11007 is a novel small molecule of significant interest in cancer research, primarily for its

ability to target and reactivate mutant forms of the tumor suppressor protein p53. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and pharmacological characteristics of PK11007. Detailed experimental protocols

for key assays and visualizations of its signaling pathways are included to facilitate further

research and development.

Chemical Structure and Physicochemical Properties
PK11007, with the IUPAC name 5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-

thiadiazol-2-yl)pyrimidine-4-carboxamide, is a sulfonylpyrimidine derivative.[1] Its chemical

formula is C15H11ClFN5O3S2, with a molecular weight of 427.85 g/mol and an exact mass of

426.9976.[1] It is important to note that some commercial vendors may erroneously supply a

different compound, PK11000, under the name PK11007.[1]

Table 1: Chemical Identifiers of PK11007
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Identifier Value

IUPAC Name

5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-

methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-

carboxamide[1]

SMILES

O=C(C1=NC(S(=O)

(CC2=CC=C(F)C=C2)=O)=NC=C1Cl)NC3=NN=

C(C)S3[1]

CAS Number 874146-69-7[1]

Table 2: Physicochemical Properties of PK11007

Property Value

Molecular Formula C15H11ClFN5O3S2[1]

Molecular Weight 427.85 g/mol [1]

Exact Mass 426.9976[1]

Appearance Solid powder[1]

Solubility
Soluble in DMSO. Insoluble in water and

ethanol.[2]

Storage
Short term (days to weeks) at 0 - 4 °C; long term

(months to years) at -20 °C.[1]

Pharmacological Properties and Mechanism of
Action
PK11007 exhibits potent anti-cancer activity, particularly in cell lines with compromised p53

function.[1][3] It acts as a mild thiol alkylator, a mechanism that underpins its dual mode of

action.[3]

p53-Dependent Pathway: Reactivation of Mutant p53
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The primary mechanism of action of PK11007 involves the stabilization of mutant p53 proteins.

[3] It selectively alkylates two surface-exposed cysteine residues on the p53 protein, which

stabilizes its conformation without impairing its DNA-binding activity.[3] This reactivation of

mutant p53 restores its tumor-suppressive functions, leading to the upregulation of p53 target

genes such as p21 and PUMA, which in turn induces apoptosis and cell cycle arrest in cancer

cells.[3]
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Figure 1: p53-dependent signaling pathway of PK11007.

p53-Independent Pathway: Induction of Oxidative Stress
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In addition to its effects on p53, PK11007 can induce cell death through a p53-independent

mechanism.[3] This pathway involves the depletion of cellular glutathione and a subsequent

increase in reactive oxygen species (ROS).[3] The accumulation of ROS leads to oxidative

stress and induction of the endoplasmic reticulum (ER) stress response, ultimately resulting in

apoptosis.[3] This dual mechanism of action makes PK11007 a promising therapeutic

candidate for a broad range of cancers, including those with null or mutant p53 status.
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Figure 2: p53-independent ROS-mediated signaling of PK11007.

Table 3: In Vitro Activity of PK11007 in Breast Cancer Cell Lines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15571691?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5018792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5018792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5018792/
https://www.benchchem.com/product/b15571691?utm_src=pdf-body
https://www.benchchem.com/product/b15571691?utm_src=pdf-body-img
https://www.benchchem.com/product/b15571691?utm_src=pdf-body
https://www.benchchem.com/product/b15571691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line p53 Status Subtype IC50 (µM)

HCC1937 Mutant TNBC 2.3

MDA-MB-468 Mutant TNBC 3.1

BT-20 Mutant TNBC 4.2

MDA-MB-231 Mutant TNBC 5.5

T-47D Mutant Luminal 10.2

MCF-7 Wild-type Luminal 42.2

Data from Synnott et

al., 2018.[4]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of PK11007.

Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of PK11007 on cancer cell lines.

Cell Preparation Treatment MTT Assay

Seed cells in
96-well plate

Incubate for 24h
(37°C, 5% CO2)

Treat with varying
concentrations of PK11007 Incubate for 48-72h Add MTT solution Incubate for 4h Add solubilization

buffer (e.g., DMSO)
Measure absorbance

at 570 nm

Click to download full resolution via product page

Figure 3: Workflow for the MTT cell viability assay.

Materials:

Cancer cell lines of interest
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Complete cell culture medium

PK11007 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates

Microplate reader

Procedure:

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Prepare serial dilutions of PK11007 in complete culture medium.

Remove the medium from the wells and replace it with the medium containing different

concentrations of PK11007. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plates for the desired time period (e.g., 48 or 72 hours).

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by PK11007.
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Cell Preparation & Treatment Staining Analysis

Seed and treat cells
with PK11007 Harvest cells Wash with PBS Resuspend in

Annexin V binding buffer
Add Annexin V-FITC

and Propidium Iodide (PI) Incubate in the dark Analyze by
flow cytometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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